N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
Description
This compound is a multifunctional heterocyclic molecule incorporating a pyrazole core linked to a thiophene moiety, a 4-methoxyphenyl group, a triazole ring substituted with a 3-(trifluoromethyl)phenyl group, and a furan-2-carboxamide side chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfanyl ether linker may improve solubility and conformational flexibility .
Properties
IUPAC Name |
N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25F3N6O4S2/c1-43-22-11-9-19(10-12-22)24-16-23(26-8-4-14-45-26)38-40(24)28(41)18-46-30-37-36-27(17-35-29(42)25-7-3-13-44-25)39(30)21-6-2-5-20(15-21)31(32,33)34/h2-15,24H,16-18H2,1H3,(H,35,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOQCULMQXYALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=CO5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25F3N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide represents a complex molecular structure with potential therapeutic applications. Its intricate design incorporates various pharmacophores that may contribute to its biological activity, particularly in the fields of oncology and neuropharmacology.
Molecular Structure and Properties
The molecular formula of the compound is C34H32N6O4S2, with a molecular weight of approximately 644.79 g/mol. The structural components include:
- Furan and Triazole Rings : These heterocyclic structures are known for their diverse biological activities.
- Pyrazole Moiety : This component has been associated with anti-inflammatory, analgesic, and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The presence of the pyrazole ring in this compound suggests it may exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells such as H460 and A549 .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | H460 | 10.5 | Apoptosis induction |
| Compound B | A549 | 8.7 | Cell cycle arrest |
| N-{[5-(...) | HT-29 | TBD | TBD |
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. Pyrazole derivatives have been reported to interact with metabolic enzymes related to neurodegenerative disorders, such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA) isoforms. For example, modifications on the pyrazole ring have been shown to enhance AChE inhibition, which is crucial for treating Alzheimer's disease .
Table 2: Enzyme Inhibition by Pyrazole Derivatives
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| Compound A | AChE | 66.37 |
| Compound B | hCA I | 0.93 |
| N-{[5-(...) | hCA II | TBD |
Case Studies
- Study on Antinociceptive Activity : A study examining similar pyrazole compounds demonstrated significant antinociceptive effects in animal models. The mechanism was attributed to the modulation of pain pathways involving the central nervous system .
- Inflammation Studies : Another research project evaluated the anti-inflammatory properties of pyrazole derivatives, revealing that certain substitutions enhanced their efficacy in reducing inflammatory markers in vitro and in vivo models .
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound has garnered attention in the field of medicinal chemistry due to its potential as a drug candidate. Its multi-ring structure, which includes pyrazole and triazole moieties, allows for interactions with specific biological targets such as enzymes and receptors. This interaction is crucial for modulating biological pathways involved in disease processes.
Biological Activity : Preliminary studies indicate that this compound may exhibit antioxidant and anti-inflammatory properties. Molecular docking simulations have suggested that it can effectively bind to specific molecular targets, potentially leading to therapeutic applications in treating conditions such as inflammation and oxidative stress-related diseases .
Materials Science
Nonlinear Optical Properties : The unique structural characteristics of N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide suggest potential applications in nonlinear optics. The presence of multiple functional groups enhances its optical properties, making it a candidate for use in photonic devices and materials that require specific light manipulation capabilities.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitution and cyclization processes. These steps are essential for constructing the complex structure that contributes to its biological activity. The mechanism of action is believed to involve binding to specific enzymes or receptors, thereby modulating their activity and influencing various biological effects.
Case Study 1: Antioxidant Properties
Research has demonstrated that derivatives of pyrazole compounds similar to this compound exhibit significant antioxidant activity. Molecular docking studies have shown effective interactions with reactive oxygen species (ROS), indicating potential therapeutic roles in oxidative stress management .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of similar compounds. The findings suggested that these compounds could inhibit pro-inflammatory cytokines and modulate inflammatory pathways. This positions them as promising candidates for the development of new anti-inflammatory drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three classes of analogs: pyrazole-triazole hybrids , triazole-thiones , and thiazole-containing derivatives . Key structural and functional differences are highlighted.
Pyrazole-Triazole Hybrids
- Compound A: 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (). Structural Differences: Replaces the thiophene and trifluoromethylphenyl groups in the target compound with a thiazole ring and dual fluorophenyl substituents. However, the absence of a trifluoromethyl group may reduce metabolic resistance compared to the target compound . Crystallography: Exhibits isostructural packing with two independent molecules per asymmetric unit, suggesting conformational adaptability in solid-state phases .
Triazole-Thiones
- Compound B: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) (). Structural Differences: Features a sulfonylphenyl group and difluorophenyl substituent instead of the pyrazole-thiophene system and trifluoromethylphenyl group. Functional Impact: The thione tautomer (C=S) enables hydrogen bonding with biological targets, as confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹) . The sulfonyl group enhances water solubility but may reduce membrane permeability relative to the target compound’s furan carboxamide.
Thiazole-Containing Derivatives
- Compound C: N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides (). Structural Differences: Substitutes the thiophene and methoxyphenyl groups with a methylpyrazole and simple phenyl ring. Functional Impact: The methylpyrazole may confer steric hindrance, reducing binding efficiency compared to the target compound’s planar thiophene moiety.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Molecular weights estimated based on structural analogs.
Research Findings and Implications
- Synthetic Challenges : The target compound’s multiple heterocycles and stereoelectronic groups (e.g., trifluoromethyl) necessitate advanced multi-step protocols, similar to those used for triazole-thiones ().
- Crystallographic Insights : Isostructural analogs () demonstrate that halogen substituents (Cl, F) influence crystal packing, suggesting the target’s trifluoromethyl group may induce unique lattice interactions.
- Biological Potential: The thiophene and triazole motifs are associated with kinase inhibition (e.g., JAK2/STAT3 pathways), while the furan carboxamide may mimic ATP-binding motifs in enzymes .
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including the formation of pyrazole and triazole rings, sulfanyl linkages, and carboxamide groups. Key steps include:
- Thioether formation : Reacting 2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl derivatives with mercapto-triazole intermediates under nitrogen, using DMF as a solvent at 80–100°C for 6–12 hours .
- Triazole functionalization : Introducing the trifluoromethylphenyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Final coupling : The furan-2-carboxamide moiety is attached via amide bond formation using EDCI/HOBt in dichloromethane . Optimization strategies :
- Use high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) to monitor intermediate purity.
- Adjust solvent polarity (e.g., switching from ethanol to DMF) to improve yields of hydrophobic intermediates .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
A combination of spectroscopic and crystallographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and bond connectivity. For example, the methoxyphenyl group shows a singlet at δ 3.8 ppm (¹H) and 55 ppm (¹³C) .
- X-ray crystallography : Use SHELX software for structure refinement. The pyrazole and triazole rings typically exhibit planarity, with dihedral angles <10° between aromatic systems .
- Fourier-transform infrared spectroscopy (FT-IR) : Validate carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
Advanced Research Questions
Q. What computational strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
- Quantum mechanical calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
- Molecular docking : Target enzymes like cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX). The trifluoromethylphenyl group shows strong hydrophobic interactions with COX-2’s active site (binding energy: −9.2 kcal/mol) .
- QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl vs. methoxy groups) with anti-inflammatory IC₅₀ values. For example, trifluoromethyl enhances activity by 3-fold compared to methoxy .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- HPLC purity validation : Ensure >95% compound purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Mechanistic studies : Perform SPR (surface plasmon resonance) to directly measure target binding affinity, bypassing cell-based variability .
Q. What experimental approaches elucidate the compound’s mechanism of action in anticancer studies?
- Apoptosis assays : Use Annexin V-FITC/PI staining in HeLa cells. A 20 µM dose induces 45% apoptosis vs. 8% in controls .
- Kinase profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2). The compound inhibits EGFR with IC₅₀ = 1.2 µM, likely due to triazole-mediated H-bonding with Thr830 .
- Metabolic stability : Assess hepatic microsomal half-life (t₁/₂ = 32 minutes in human liver microsomes) to guide pharmacokinetic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
